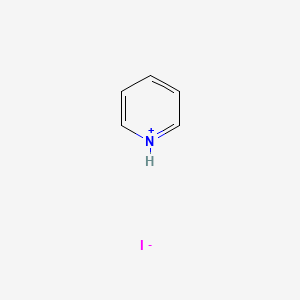

Pyridinium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridinium iodide is a useful research compound. Its molecular formula is C5H6IN and its molecular weight is 207.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Materials Science

1.1 Perovskite Solar Cells

Pyridinium iodide has been utilized as a precursor in the development of perovskite solar cells. Research indicates that it plays a crucial role in surface defect passivation, which enhances the efficiency of planar perovskite solar cells. A study by Du et al. (2021) demonstrated that incorporating this compound into cation-anion mixed perovskites resulted in improved photovoltaic performance, achieving efficiencies exceeding 20% .

| Parameter | Before Passivation | After Passivation |

|---|---|---|

| Efficiency (%) | 18.0 | 21.5 |

| Open Circuit Voltage (V) | 0.95 | 1.10 |

| Short Circuit Current (mA/cm²) | 22.0 | 24.5 |

Medicinal Chemistry

2.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against multi-drug resistant bacteria. A study investigated the synergistic effects of dicationic this compound combined with fungal extracts from Aspergillus niger and Trichoderma lixii. The combination showed enhanced antibacterial activity against Klebsiella pneumoniae, with notable effects observed after just a few hours of treatment .

Table: Antibacterial Activity of Dicationic this compound

| Pathogen | Inhibition Zone (mm) | Combination with Fungal Extract |

|---|---|---|

| Klebsiella pneumoniae | 10 | 30 |

| Staphylococcus aureus | 14 | 22 |

| Escherichia coli | 13 | 34 |

Biological Studies

3.1 Mechanistic Studies on Toxicity

Research has also focused on the toxicological aspects of this compound derivatives, such as 1-methyl-4-phenyl this compound (MPP+). Studies have shown that MPP+ induces toxicity in bacterial cells through oxidative stress mechanisms, highlighting the need for further investigation into its safety profile and potential therapeutic applications .

Extraction Processes

4.1 Desulfurization Applications

This compound has been explored in ionic liquid formulations for extractive desulfurization processes. A study reported that pyridinium-based ionic liquids effectively extracted sulfur compounds from fuels, achieving significant removal efficiencies when combined with transition metal chlorides .

Table: Desulfurization Efficiency of this compound-Based Ionic Liquids

| Compound | Sulfur Removal (%) |

|---|---|

| This compound | 16 |

| Pyridinium Iron Chloride | 29 |

Analyse Chemischer Reaktionen

Cycloaddition Reactions with Alkynes

Pyridinium salts derived from pyridinium iodide undergo [3+2] dipolar cycloadditions with alkynes to form indolizines. This reaction proceeds via in situ generation of pyridinium ylides, stabilized by electron-withdrawing groups (EWGs):

Mechanism :

-

Ylide Formation : Deprotonation of pyridinium salts (e.g., 6 or 7 ) under basic conditions generates ylides.

-

Cycloaddition : The ylide reacts with activated alkynes (e.g., ethyl propiolate) to yield indolizines.

Key Findings:

-

EWGs (e.g., CN, COCH₃) on the pyridinium ring lower the pKa (4.4–6.6) and enhance ylide stability, enabling reactions at pH 7.5 in aqueous buffers .

-

Substituents on the alkyne (Z = ester, amide) further stabilize the transition state, improving yields (up to 81%) .

Table 1: Effect of Pyridinium Substituents on Cycloaddition Yields

| Pyridinium Salt | R₁ Substituent | Yield (%) | pKa |

|---|---|---|---|

| 4 | CO₂Et | 24 | 5.2 |

| 6 | CN | 81 | 4.4 |

| 7 | COCH₃ | 77 | 4.6 |

Formation of Iodocuprate(I) Coordination Complexes

This compound reacts with copper(I) iodide (CuI) to form iodocuprate clusters, with structures dependent on alkyl substituents and stoichiometry:

General Reaction :

[RPy]I+yCuI→[RPy]x[CuyIy+z]

Structural Diversity:

Table 2: Stoichiometry of Selected Iodocuprate Complexes

| Pyridinium Cation | Anion Formula | CuI/Py⁺ Ratio (y/x) |

|---|---|---|

| [HPy]⁺ | {Cu₃I₆³⁻} | 1.0 |

| [MePy]⁺ | {Cu₂I₃⁻} | 2.0 |

| [BuPy]⁺ | {Cu₅I₇²⁻} | 2.5 |

Notable Features :

-

Larger alkyl chains (e.g., n-hexyl) favor extended networks via C–H···I hydrogen bonding .

-

Emission spectra of [N-Bu-3-PyX]⁺ complexes show dual peaks attributed to halide-to-metal and mixed charge transfers .

Dissociation and Ionic Behavior in Solution

In polar solvents, this compound dissociates into PyH⁺ and I⁻, with further equilibrium involving iodine complexes:

Equilibria :

-

Py+I2⇌PyI++I−

-

2PyI+⇌Py2I++I3−

Key Observations :

-

Conductivity studies confirm slow equilibration (days) to form I3−, identified by UV-Vis peaks at 295 nm and 365 nm .

-

High pyridine concentrations (>10:1 vs. I₂) favor complete complexation, suppressing free iodine .

Synthetic Utility in Organic Chemistry

This compound derivatives enable functionalization at multiple positions:

Eigenschaften

Molekularformel |

C5H6IN |

|---|---|

Molekulargewicht |

207.01 g/mol |

IUPAC-Name |

pyridin-1-ium;iodide |

InChI |

InChI=1S/C5H5N.HI/c1-2-4-6-5-3-1;/h1-5H;1H |

InChI-Schlüssel |

BJDYCCHRZIFCGN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=[NH+]C=C1.[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.